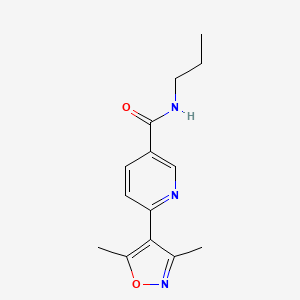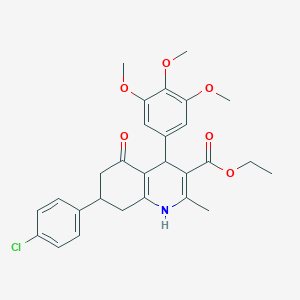![molecular formula C22H29N3O5S B5109890 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 exerts its anti-cancer effects through the inhibition of several kinases, including Raf kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinase, 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 suppresses this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has several advantages for use in lab experiments, including its potent anti-cancer effects and its ability to inhibit several kinases involved in cancer growth and proliferation. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 involves several steps, including the reaction of 3-methoxybenzylamine with p-nitrobenzoyl chloride to form a p-nitrobenzyl ester intermediate. This intermediate is then reduced with sodium dithionite to form the corresponding amine, which is then reacted with 4-(dimethylamino)sulfonyl-4-fluorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase, which is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been studied in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(3-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-24(2)31(27,28)25-13-11-20(12-14-25)30-19-9-7-18(8-10-19)22(26)23-16-17-5-4-6-21(15-17)29-3/h4-10,15,20H,11-14,16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPONSLBXFRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)


![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)